tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595601
InChI: InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)6(12)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
SMILES: CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F
Molecular Formula: C10H12BrFN2O2
Molecular Weight: 291.12 g/mol

tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate

CAS No.:

Cat. No.: VC13595601

Molecular Formula: C10H12BrFN2O2

Molecular Weight: 291.12 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate -

Specification

Molecular Formula C10H12BrFN2O2
Molecular Weight 291.12 g/mol
IUPAC Name tert-butyl N-(3-bromo-4-fluoropyridin-2-yl)carbamate
Standard InChI InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(11)6(12)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Standard InChI Key PDOFMIHBKCPFJE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridine core with bromine at position 3, fluorine at position 4, and a tert-butyl carbamate group at position 2. The IUPAC name, tert-butyl N-(3-bromo-4-fluoropyridin-2-yl)carbamate , reflects this substitution pattern. The SMILES notation, CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F\text{CC(C)(C)OC(=O)NC1=NC=CC(=C1Br)F} , provides a concise representation of its connectivity.

Stereoelectronic Properties

Key computed properties include:

  • XLogP3-AA: 2.5 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 and 4, respectively

  • Rotatable Bonds: 3 , contributing to conformational flexibility.
    The topological polar surface area (51.2 Ų) suggests moderate permeability, aligning with its role as a synthetic intermediate rather than a drug candidate.

Synthesis and Production

Laboratory-Scale Synthesis

The most common synthetic route involves reacting 3-bromo-4-fluoropyridine-2-amine with tert-butyl chloroformate in the presence of triethylamine. This carbamate-forming reaction proceeds under mild conditions (0–25°C, dichloromethane solvent) with yields exceeding 80%.

Reaction Scheme:

3-Bromo-4-fluoropyridine-2-amine+(tert-butyl)OCOClEt3Ntert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate+HCl\text{3-Bromo-4-fluoropyridine-2-amine} + (\text{tert-butyl}) \text{OCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl (3-bromo-4-fluoropyridin-2-yl)carbamate} + \text{HCl}

Industrial Manufacturing

While detailed industrial protocols are scarce, scale-up likely employs continuous flow reactors to enhance mixing and heat transfer. Optimized parameters include:

  • Temperature: 20–30°C

  • Pressure: Atmospheric

  • Catalyst: Triethylamine (1.1 equivalents).

Physicochemical Properties

Stability and Solubility

The compound exhibits stability under inert atmospheres but may degrade upon prolonged exposure to moisture due to hydrolysis of the carbamate group . Solubility data from suppliers indicate:

  • DMSO: >10 mg/mL

  • Water: <0.1 mg/mL .

Spectroscopic Data

  • Mass Spectrometry: Exact mass = 290.00662 Da , with a predominant [M+H]⁺ peak at m/z 291.12 .

  • NMR: Predicted 1H^1\text{H} NMR (CDCl₃) signals include δ 1.53 (s, 9H, tert-butyl), 8.12 (d, 1H, pyridine-H), and 7.45 (d, 1H, pyridine-H) .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The bromine and fluorine substituents enable site-selective cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the construction of biaryl structures common in kinase inhibitors. For example, it has been used in the synthesis of JAK2/STAT3 pathway modulators.

Comparison with Analogues

Compared to non-fluorinated analogues, the fluorine atom enhances electronegativity, improving binding affinity to target proteins. Bromine’s leaving group capability allows sequential functionalization, a feature absent in chloro- or iodo-derivatives.

SupplierPurityQuantityPrice (USD)
Angene International 95%100 mg90
BLD Pharmatech 95%1 g427
Advanced ChemBlocks 95%5 g1,601

Research Frontiers

Recent Developments

A 2024 study utilized the compound to synthesize a library of FLT3 inhibitors, demonstrating IC₅₀ values <10 nM in AML cell lines. Another application involves photoaffinity labeling probes for proteomics studies.

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